3-(benzenesulfonyl)-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one
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Overview
Description
3-(benzenesulfonyl)-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one is a complex organic compound that features a benzenesulfonyl group, a pyrrolidinylmethyl group, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(benzenesulfonyl)-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-1-[[(2S)-pyrrolidin-2-yl]methyl]indazole
- 3-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-5-benzyl-1,2,4-oxadiazole
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
Uniqueness
What sets 3-(benzenesulfonyl)-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}propan-1-one apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S2/c22-19(9-14-26(23,24)18-7-2-1-3-8-18)21-12-6-13-25-16-17(21)15-20-10-4-5-11-20/h1-3,7-8,17H,4-6,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYVARDDDVNXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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